Hydrogen-Bond Donor Reduction via N2,N4-Dimethylation vs. Non-Methylated 5-Hydrazino-6-azauracil
N2,N4-dimethylation eliminates two hydrogen-bond donor (HBD) sites from the triazine-3,5-dione ring system. The target compound (CAS 54317-65-6) possesses an HBD count of 2, compared to 4 for its non-methylated congener 5-hydrazino-6-azauracil (CAS 89715-82-2) [1][2]. This 2-unit HBD reduction is accompanied by a 0.4 log-unit increase in computed lipophilicity (XLogP3: −0.9 vs. −1.3) and an 18 Ų decrease in topological polar surface area (TPSA: 91 Ų vs. 109 Ų) [1][2]. In the context of oral drug-likeness filters, HBD count ≤ 5 and TPSA < 140 Ų are established thresholds; the target compound's reduced polarity and HBD burden position it closer to the central tendency of orally bioavailable chemical space than its non-methylated comparator [3].
| Evidence Dimension | Hydrogen-bond donor count, lipophilicity (XLogP3), and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBD = 2; XLogP3 = −0.9; TPSA = 91 Ų |
| Comparator Or Baseline | 5-Hydrazino-6-azauracil (CAS 89715-82-2): HBD = 4; XLogP3 = −1.3; TPSA = 109 Ų |
| Quantified Difference | ΔHBD = −2; ΔXLogP3 = +0.4; ΔTPSA = −18 Ų |
| Conditions | Computed properties from PubChem (Cactvs/XLogP3 engines, 2019–2021 release) |
Why This Matters
Lower HBD count and higher lipophilicity are correlated with improved passive membrane permeability, making the target compound a more suitable starting point for cell-based assays or lead optimization than the non-methylated analog.
- [1] PubChem Compound Summary for CID 15268101, 6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 267907, 5-Hydrazino-6-azauracil. National Center for Biotechnology Information (2026). View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 1997, 23(1–3), 3–25. View Source
